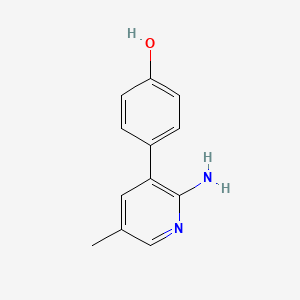
4-(2-Amino-5-methylpyridin-3-yl)phenol
Vue d'ensemble
Description
4-(2-Amino-5-methyl-3-pyridinyl)Phenol is an organic compound characterized by the presence of both a phenol and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic and amino groups make the compound susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that 4-(2-Amino-5-methylpyridin-3-yl)phenol may serve as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors, which could lead to therapeutic effects. Notably, compounds with similar structures have demonstrated antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound could be further investigated for similar activities .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on adenosine A1 receptor partial agonists highlighted the importance of structural modifications in enhancing binding affinity and selectivity .
- Another investigation into enzyme inhibitors indicated that variations in the chemical structure significantly influence biological activity, which could be applicable to this compound .
Organic Synthesis Applications
Building Block for Synthesis
this compound acts as a versatile building block in organic synthesis. It can be utilized to create various pharmaceutical compounds through different synthetic routes. The compound's reactivity allows it to participate in multiple chemical reactions, making it valuable for developing new materials and drugs.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the pyridine ring : This can be achieved through cyclization reactions.
- Introduction of amino and hydroxyl groups : These functional groups can be added using standard amination and hydroxylation techniques.
The choice of synthetic route impacts the yield and purity of the final product, which is crucial for its application in research and industry.
Mécanisme D'action
The mechanism by which 4-(2-Amino-5-methyl-3-pyridinyl)Phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biochemical assay or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
4-Amino-3-methylphenol: Shares structural similarities but lacks the pyridine ring.
2-Amino-5-hydroxytoluene: Similar in having an amino and hydroxyl group but differs in the position of the functional groups.
4-Hydroxy-2-methylaniline: Another related compound with a different arrangement of functional groups.
Uniqueness: 4-(2-Amino-5-methyl-3-pyridinyl)Phenol is unique due to the presence of both a phenol and a pyridine ring, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
4-(2-amino-5-methylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O/c1-8-6-11(12(13)14-7-8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14) |
Clé InChI |
OVCDETJORNTOIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)N)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













